[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine
Overview
Description
“(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine” is a chemical compound with the CAS Number: 921147-27-5 . It has a molecular weight of 189.26 . It is a powder at room temperature . The IUPAC name for this compound is (1-ethyl-1H-benzimidazol-2-yl)-N-methylmethanamine .
Synthesis Analysis
While specific synthesis methods for “(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine” were not found, imidazole compounds, which are structurally similar, have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine” consists of a benzodiazole ring attached to a methylamine group . The InChI code for this compound is 1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
“(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine” is a powder at room temperature . It has a molecular weight of 189.26 . The IUPAC name for this compound is (1-ethyl-1H-benzimidazol-2-yl)-N-methylmethanamine . The InChI code for this compound is 1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3 .
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Activities
- Synthesis and characterization of pyrazole derivatives related to this compound have shown promising antitumor, antifungal, and antibacterial properties. The compounds' biological activity against breast cancer and microbes was confirmed, suggesting their potential in pharmacology (Titi et al., 2020).
Antimicrobial and Cytotoxic Activity
- Novel azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related, exhibited significant antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014).
Antineoplastic and Antifilarial Agents
- Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrated significant growth inhibition in cancer cells and possessed antifilarial activity, suggesting their use as potential antineoplastic and antifilarial agents (Ram et al., 1992).
Photoluminescence Properties
- The synthesis of a new thiadiazole ligand and its silver(I) complex showed intriguing photoluminescence properties, indicating potential applications in photochemistry and materials science (Demir et al., 2019).
Anti-Inflammatory and Analgesic Responses
- Synthesis of [1-(N-substituted amino) methyl]-2-ethyl benzimidazole derivatives revealed effective anti-inflammatory and analgesic responses, indicating their potential in developing new therapeutic agents (Mariappan et al., 2011).
Anticancer Activity
- Newer carbazole derivatives, which include structural elements similar to the compound , have shown significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Safety and Hazards
The safety information for “(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQDHANZFKDQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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